molecular formula C26H26FN5O5 B2734355 (Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1006971-72-7

(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2734355
CAS RN: 1006971-72-7
M. Wt: 507.522
InChI Key: LKSKUVORQKZXET-HJWRWDBZSA-N
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Description

(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C26H26FN5O5 and its molecular weight is 507.522. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to "(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide" have been detailed in studies focusing on the development of new synthetic methodologies and the exploration of their chemical properties. One study discusses the synthesis and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the process of creating these compounds and their initial biological evaluations (Hassan, Hafez, & Osman, 2014). Similarly, other research has focused on developing versatile 2-fluoroacrylic building blocks for synthesizing fluorinated heterocyclic compounds, underscoring the importance of fluorine in modulating the biological activity of pharmaceutical compounds (Shi, Wang, & Schlosser, 1996).

Biological Evaluation

Several studies have synthesized and evaluated novel pyrazolopyrimidine derivatives, investigating their anticancer and anti-inflammatory potentials. For instance, a novel series of pyrazolopyrimidines derivatives was synthesized and assessed for anticancer and anti-5-lipoxygenase activities, showcasing the therapeutic potential of such compounds (Rahmouni et al., 2016). Another study focused on the synthesis and molecular modeling of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, further emphasizing the relevance of these compounds in medicinal chemistry and drug design (Nassar, Atta-Allah, & Elgazwy, 2015).

properties

IUPAC Name

(Z)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O5/c1-35-21-12-17(13-22(36-2)24(21)37-3)8-9-23(33)28-10-11-32-25-19(14-30-32)26(34)31(16-29-25)15-18-6-4-5-7-20(18)27/h4-9,12-14,16H,10-11,15H2,1-3H3,(H,28,33)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSKUVORQKZXET-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

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